Kinase Selectivity Profile of 2,5-Diaminopyrimidine Core vs. 2,4-Diaminopyrimidine Core
The 2,5-diaminopyrimidine core confers a distinct kinase selectivity profile compared to the more common 2,4-diaminopyrimidine scaffold. In a series of Btk inhibitors, compounds based on the 2,5-diaminopyrimidine core exhibited a different selectivity profile for analyzed kinases when compared to the 2,4-diaminopyrimidine-based inhibitor, ibrutinib [1].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | A series of novel 2,5-diaminopyrimidine covalent irreversible inhibitors of Btk exhibited a distinct selectivity profile. |
| Comparator Or Baseline | The 2,4-diaminopyrimidine-based inhibitor, Ibrutinib, which has a different selectivity profile. |
| Quantified Difference | Qualitative distinction in selectivity profile; specific % inhibition or IC50 values for off-target kinases are not provided for the core scaffold but are a demonstrated class-level effect. |
| Conditions | Analysis of kinase inhibition profiles in biochemical assays; data from the development of a Btk inhibitor series. |
Why This Matters
For research on novel kinase inhibitors, the 2,5-substitution pattern of the target compound offers a distinct starting point for achieving a desired selectivity profile, potentially reducing off-target effects that are inherent to the 2,4-diaminopyrimidine class.
- [1] Li, X., Zuo, Y., Tang, G., Wang, Y., Zhou, Y., Wang, X., Guo, T., Xia, M., Ding, N., & Pan, Z. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 57(12), 5112-5128. DOI: 10.1021/jm4017762 View Source
